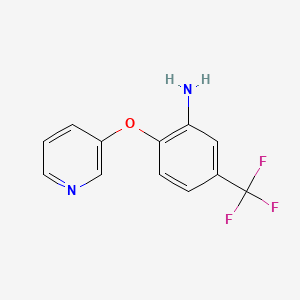

2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-3-yloxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)8-3-4-11(10(16)6-8)18-9-2-1-5-17-7-9/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWQHNIKYLODPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline: A Molecule of Interest in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, a compound of significant interest to researchers, scientists, and professionals in drug development. While direct extensive experimental data for this specific molecule is not broadly published, this document synthesizes information from closely related analogues to present a robust predictive profile. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and expected analytical characteristics, all grounded in established chemical principles and data from similar compounds.

Molecular Structure and Physicochemical Properties: A Strategic Design

The molecular architecture of this compound combines three key pharmacophores: a trifluoromethylated aniline, a pyridinyl ring, and an ether linkage. This strategic combination is anticipated to confer a unique set of properties relevant to medicinal chemistry.

Core Structural Features

The foundational structure is an aniline ring substituted at the 5-position with a trifluoromethyl (-CF3) group and at the 2-position with a 3-pyridinyloxy group. The trifluoromethyl group is a well-known modulator of pharmacokinetic and pharmacodynamic properties in drug candidates.[1][2][3] It can enhance metabolic stability, increase lipophilicity, and modulate the electronic nature of the aromatic ring, thereby influencing interactions with biological targets.[2][3] The pyridinyl moiety introduces a basic nitrogen atom, which can be crucial for salt formation and modulating solubility, while also offering potential hydrogen bonding interactions.

Predicted Physicochemical Data

A summary of the predicted and calculated physicochemical properties for this compound is presented in the table below. These values are derived from computational models and comparison with structurally similar molecules.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₉F₃N₂O | Defines the elemental composition. |

| Molecular Weight | 268.21 g/mol | Influences diffusion, bioavailability, and formulation. |

| Appearance | Likely a crystalline solid | Affects handling, formulation, and storage. |

| pKa (most basic) | ~4-5 (Pyridinyl N) | Affects solubility, salt formation, and behavior at physiological pH. |

| LogP | ~3.5 - 4.5 | Indicates lipophilicity, impacting membrane permeability and absorption. |

| Hydrogen Bond Donors | 1 (Amine) | Potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (Pyridinyl N, Ether O, Fluorines) | Potential for specific interactions with biological targets. |

Note: These values are estimations and require experimental verification.

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Pathway

A logical synthetic strategy would involve the coupling of 2-amino-4-(trifluoromethyl)phenol with 3-bromopyridine or 3-chloropyridine. The Ullmann condensation is often preferred for such transformations as it can proceed under milder conditions than traditional SNAr reactions, which may require harsh conditions that could be detrimental to other functional groups on the molecule.

Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

-

Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-(trifluoromethyl)phenol, 3-halopyridine, a copper(I) catalyst (e.g., copper(I) iodide), a suitable ligand (e.g., L-proline), and a base (e.g., potassium carbonate).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.

Analytical Characterization: Spectroscopic and Chromatographic Profile

Robust analytical methods are crucial for confirming the identity, purity, and stability of a compound.[4][5][6] For this compound, a combination of spectroscopic and chromatographic techniques would be employed for full characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on both the aniline and pyridine rings, with coupling patterns indicative of their substitution. The amine protons would appear as a broad singlet.

-

¹³C NMR: Would reveal the number of unique carbon environments. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single peak corresponding to the -CF3 group would be expected, providing a clear diagnostic marker for the presence of this moiety.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 269.07.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine, C-O-C stretching for the ether linkage, and C-F stretching for the trifluoromethyl group.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing purity and for quantitative analysis.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS could also be a viable method for purity assessment and identification of any volatile impurities.[7]

Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Applications in Drug Discovery and Development

Aniline and pyridine derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[8] The incorporation of a trifluoromethyl group is a proven strategy to enhance the drug-like properties of a molecule.[1][2][3] Given these structural features, this compound is a promising building block for the synthesis of novel therapeutic agents across various disease areas, including but not limited to oncology, inflammation, and infectious diseases. Its utility as an intermediate is highlighted by the reactivity of the aniline amine group, which allows for further elaboration to build more complex molecular architectures.[3]

Conclusion

This compound represents a molecule of high interest for modern drug discovery. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its molecular structure, physicochemical properties, plausible synthesis, and analytical characterization based on established chemical principles and data from closely related analogues. The strategic combination of a trifluoromethylated aniline and a pyridinyl moiety makes it a valuable scaffold for the development of novel therapeutics. Further experimental validation of the predictions outlined in this guide will be essential for its successful application in research and development.

References

-

PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

LC-SPE/NMR. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

-

Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

-

National Center for Biotechnology Information. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Link]

-

MD Topology. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]

-

TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]

-

Analytical Method for Pyrifluquinazon (Agricultural Products). [Link]

-

Pure Synth. 2-Methoxy-5-(Trifluoromethyl)Aniline 98.0%(GC). [Link]

-

PureSynth. 3-Methoxy-5-(Trifluoromethyl)Aniline 98.0%(GC). [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent | Request PDF. [Link]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline. This guide is a synthesis of information from structurally related compounds and should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is an aromatic amine of significant interest in drug discovery and development. Its unique trifluoromethyl and pyridinyloxy moieties make it a valuable building block for synthesizing a range of biologically active molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate, while the pyridinyloxy group can modulate solubility and provide a key interaction point with biological targets.[1]

Given its structural features—an aromatic amine, a pyridyl ether, and a trifluoromethyl group—this compound is anticipated to share toxicological properties with other trifluoromethylanilines and aromatic amines.[2][3] Therefore, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for its safe handling and effective use in a laboratory setting. This guide provides an in-depth analysis of the inferred safety profile of this compound and outlines best practices for its use in research and development.

Inferred Hazard Identification and Toxicological Profile

Based on the known hazards of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its aromatic amine and trifluoromethyl functionalities.

Key Inferred Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][7][8]

-

Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][4]

-

Organ Toxicity: May cause damage to internal organs through prolonged or repeated exposure.[9] The liver, spleen, and bone marrow are potential target organs.[5]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][5][9]

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and toxicity of the aniline ring. Aromatic amines as a class are known for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

-

Containment: For procedures with a higher risk of aerosol generation, consider the use of a glove box.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin and eye contact.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin absorption, which is a likely route of exposure for aromatic amines.[10] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact with the eyes.[7][12] |

| Lab Coat | A chemically resistant lab coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for certain operations or in case of ventilation failure.[12] | To prevent inhalation of dust or aerosols. |

Safe Handling and Storage

-

Handling:

-

Storage:

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following protocol outlines a generalized workflow for handling this compound in a laboratory setting.

Protocol: Safe Weighing and Reaction Setup

-

Preparation:

-

Don appropriate PPE as outlined in the table above.

-

Ensure the chemical fume hood is functioning correctly.

-

Gather all necessary equipment and reagents.

-

-

Weighing:

-

Perform all weighing operations inside the fume hood.

-

Use a tared, sealed container to minimize exposure.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

Add the compound to the reaction vessel carefully to avoid splashing or creating dust.

-

If the reaction is exothermic, ensure adequate cooling is in place before adding the compound.

-

-

Post-Reaction:

-

Quench the reaction carefully under controlled conditions.

-

Clean all glassware with an appropriate solvent in the fume hood.

-

-

Waste Disposal:

Data Presentation: Physicochemical Properties

The following table summarizes the likely physicochemical properties of this compound based on data from structurally similar compounds.

| Property | Inferred Value/Characteristic | Source (Analogous Compound) |

| Molecular Formula | C12H9F3N2O | N/A |

| Molecular Weight | 266.21 g/mol | N/A |

| Appearance | Likely a solid at room temperature. | [13] |

| Solubility | Soluble in organic solvents. | [13] |

Visualizations: Diagrams for Clarity

Chemical Structure

Caption: Chemical structure of this compound.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][11]

-

Spills: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for hazardous waste disposal.

Conclusion

While this compound is a promising building block in drug discovery, its structural similarity to other hazardous aromatic amines and trifluoromethylated compounds necessitates a cautious and well-informed approach to its handling. By understanding the inferred toxicological profile and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks and safely harness the potential of this valuable chemical intermediate.

References

- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.

- Santa Cruz Biotechnology. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline.

- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.

- U.S. Environmental Protection Agency. (n.d.). 3-(Trifluoromethyl)aniline - Hazard.

- Loba Chemie. (2019, January 31). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Trifluoromethyl)aniline.

- Fisher Scientific. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET.

- PubChem. (n.d.). 4-(Trifluoromethyl)aniline.

- Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6.

- Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE.

- A.G. Layne, Inc. (n.d.). Aromatic 100 - SAFETY DATA SHEET.

- PubChem. (n.d.). 2-(Trifluoromethyl)aniline.

- Thermo Fisher Scientific. (2008, October 11). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- Fisher Scientific. (2014, August 28). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). Pyridalyl - Safety Data Sheet.

- ECHEMI. (n.d.). Pyridinium, 1-(phenylmethyl)-, Et Me derivs., chlorides SDS.

- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.

- CymitQuimica. (n.d.). CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline.

- ResearchGate. (2023, September 15). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.

- ACS Publications. (2022, June 2). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. international.skcinc.com [international.skcinc.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. international.skcinc.com [international.skcinc.com]

- 12. fishersci.com [fishersci.com]

- 13. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

Methodological & Application

synthesis of Sorafenib using 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline

Application Note: A Validated Protocol for the Synthesis of Sorafenib

Introduction: Sorafenib as a Cornerstone of Targeted Cancer Therapy

Sorafenib is an oral multi-kinase inhibitor that has become a critical therapeutic agent for treating several types of advanced cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC)[1][2]. Its efficacy stems from a dual mechanism of action: it simultaneously targets the RAF/MEK/ERK signaling pathway to inhibit tumor cell proliferation and blocks receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for the angiogenesis that supplies blood to tumors[3][4][5][6]. This dual-action approach, inhibiting both the tumor cells and their vascular supply, makes Sorafenib a cornerstone of modern targeted cancer therapy[5].

The molecular structure of Sorafenib, chemically named 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide, is centered around a diaryl urea moiety[7][8]. The synthesis of this specific urea linkage is the pivotal step in its production. While the prompt specified the use of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline, a comprehensive review of established chemical literature and patents indicates that this compound is not a recognized precursor for Sorafenib. The validated and most widely adopted synthetic routes rely on the coupling of two key intermediates: 4-chloro-3-(trifluoromethyl)aniline and 4-(4-aminophenoxy)-N-methylpicolinamide [9][10][11].

This application note provides a detailed, field-proven protocol for the final, crucial step in Sorafenib synthesis: the formation of the urea bond by reacting 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This method is well-documented, scalable, and avoids the use of more hazardous reagents like phosgene in the final coupling step[10][12].

Synthetic Strategy and Workflow

The core of Sorafenib synthesis lies in the formation of an unsymmetrical urea bond. The most efficient and common industrial method involves the reaction of an aromatic amine with an isocyanate. The isocyanate acts as a highly reactive electrophile, readily attacked by the nucleophilic amine of the second intermediate to form a stable urea linkage.

The overall workflow can be visualized as follows:

Figure 1: High-level workflow for the synthesis of Sorafenib.

Detailed Experimental Protocol: Urea Formation

This protocol details the final coupling step to produce Sorafenib from its key precursors.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Role |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 | 243.26 | Nucleophile (Amine) |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | 221.56 | Electrophile (Isocyanate) |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Reaction Solvent |

| n-Hexane | 110-54-3 | 86.18 | Anti-solvent for wash |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Recrystallization Solvent |

Safety Precautions:

-

Isocyanates are toxic and potent lachrymators. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and suspected carcinogen. Handle with care and avoid inhalation or skin contact.

-

Refer to the Material Safety Data Sheet (MSDS) for each reagent before starting the experiment.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(4-Aminophenoxy)-N-methylpicolinamide (5.0 g, 20.56 mmol, 1.0 eq).

-

Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere until the solid is fully dissolved.

-

-

Addition of Isocyanate:

-

Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (4.65 g, 21.00 mmol, 1.02 eq) in 25 mL of anhydrous DCM in the dropping funnel[7][11].

-

Causality: A slight excess of the isocyanate is used to ensure the complete consumption of the more valuable amine precursor. DCM is an excellent solvent for this reaction as it is inert to the reactants and allows for easy workup.

-

Add the isocyanate solution dropwise to the stirred amine solution over approximately 30 minutes. An immediate formation of a white precipitate may be observed. The reaction is exothermic; maintain the temperature below 30 °C, using a water bath if necessary.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The disappearance of the starting amine spot (visualized under UV light) indicates the completion of the reaction.

-

-

Workup and Isolation:

-

Upon completion, filter the reaction mixture through a Büchner funnel to collect the crude Sorafenib precipitate.

-

Wash the collected solid sequentially with 25 mL of DCM and then 25 mL of n-Hexane to remove any unreacted isocyanate and other soluble impurities.

-

Dry the crude product under vacuum at 50 °C for 4-6 hours. The expected yield of crude product is typically >90%.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a 500 mL Erlenmeyer flask.

-

Add ethyl acetate (EtOAc) in a ratio of approximately 20 mL per gram of crude product. Heat the mixture to reflux (around 77 °C) with stirring until all the solid dissolves.

-

Causality: Recrystallization is a robust purification technique that relies on the difference in solubility of the product and impurities at different temperatures. Sorafenib is moderately soluble in hot EtOAc and poorly soluble at room temperature, allowing for its selective crystallization upon cooling.

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold EtOAc, and dry under vacuum to a constant weight.

-

Characterization and Quality Control

The identity and purity of the synthesized Sorafenib should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 2.78 (d, 3H, -NHCH₃), 7.05 (d, 2H), 7.17 (dd, 1H), 7.33 (s, 1H), 7.55-7.65 (m, 4H), 8.15 (s, 1H), 8.48 (d, 1H), 8.75 (q, 1H, -NHCH₃), 8.90 (s, 1H, Urea-NH), 9.20 (s, 1H, Urea-NH). |

| Mass Spec (ESI+) | m/z: 465.09 [M+H]⁺ for C₂₁H₁₆ClF₃N₄O₃. |

| HPLC Purity | >99.0% (using a C18 column with a gradient of acetonitrile/water). |

| Melting Point | 201-204 °C (for the tosylate salt, the free base may differ). |

Mechanism of Action: Dual Pathway Inhibition

Sorafenib exerts its potent anti-cancer effects by targeting two critical pathways involved in tumor growth and survival[3].

-

Inhibition of Tumor Cell Proliferation: Sorafenib blocks the serine/threonine kinases in the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway)[3][4]. This pathway is often hyperactivated in cancer cells, and by inhibiting key kinases like C-RAF and B-RAF, Sorafenib effectively shuts down this pro-proliferative signal[3][5].

-

Inhibition of Angiogenesis: It inhibits multiple receptor tyrosine kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β)[3][6]. These receptors are essential for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. By blocking these RTKs, Sorafenib starves the tumor of its blood supply[3][5].

Figure 2: Sorafenib inhibits both the angiogenesis and cell proliferation pathways.

Conclusion

The synthesis of Sorafenib via the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate represents a robust and scalable method for producing this vital anti-cancer agent. This protocol provides a clear, step-by-step guide with explanations for key procedural choices, ensuring a high yield and purity of the final product. The successful synthesis and characterization of Sorafenib enable further research into its therapeutic applications and the development of next-generation kinase inhibitors.

References

- What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025). Vertex AI Search.

- Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.

- 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis.ChemicalBook.

- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.

- PharmGKB summary: Sorafenib P

- 4-Chloro-3-(trifluoromethyl)

- Sorafenib (BAY 43-9006, Nexavar)

- Mechanism of actions of sorafenib. Sorafenib inhibits tyrosine kinase...

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Convenient Synthesis of Sorafenib and Its Deriv

- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Connect.

- Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. (2010).

- Synthesis method for sorafenib. (2014).

- Synthesis of Sorafenib. (2009). Chinese Pharmaceutical Journal.

- Novel Process For The Prepar

- Process for the preparation of sorafenib. (2009).

Sources

- 1. youtube.com [youtube.com]

- 2. Novel Process For The Preparation Of Sorafenib [quickcompany.in]

- 3. droracle.ai [droracle.ai]

- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 10. tarjomefa.com [tarjomefa.com]

- 11. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 12. Synthesis of Sorafenib [journal11.magtechjournal.com]

reaction protocols for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline with isocyanates

This application note details the reaction protocols for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline (referred to herein as Aniline-A ), a highly specialized scaffold often utilized in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to Sorafenib/Regorafenib).[1]

Technical Abstract

The reaction of Aniline-A with isocyanates to form diarylureas is kinetically challenged by two factors:

-

Electronic Deactivation: The 5-trifluoromethyl group (

) exerts a strong inductive electron-withdrawing effect ( -

Steric & Inductive Ortho-Effects: The 2-(3-pyridinyloxy) moiety introduces steric bulk adjacent to the amine and contributes further electron withdrawal via the ether linkage and the pyridine ring.[1]

Consequently, standard "click" urea synthesis protocols (RT, open air) often result in incomplete conversion or competitive hydrolysis of the isocyanate. This guide provides optimized protocols to overcome these barriers.

Part 1: Chemical Context & Mechanism[1][2][3]

Reactivity Profile

| Parameter | Characteristic | Impact on Protocol |

| Nucleophilicity | Low | Requires higher concentration (0.5–1.0 M) or elevated temperature.[1] |

| Solubility | Moderate (Lipophilic) | Soluble in DCM, THF, EtOAc. Less soluble in hexanes.[1] |

| Isocyanate Sensitivity | High | Isocyanates hydrolyze to amines/ureas with moisture; strictly anhydrous conditions are required due to slow reaction kinetics.[1] |

| Product Stability | High | The resulting urea is typically a stable, crystalline solid that precipitates from non-polar solvents. |

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate (

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack.

Part 2: Experimental Protocols

Protocol A: The "Standard" High-Yield Method (Dichloromethane)

Best for: Reactive aromatic isocyanates and initial screening.[1]

Materials:

-

Aniline-A: 1.0 equiv.[1]

-

Isocyanate (R-NCO): 1.1 – 1.2 equiv.[1]

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Base: None usually required; Pyridine (0.1 equiv) if reaction is stalled.

Step-by-Step:

-

Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Dissolution: Dissolve Aniline-A (e.g., 1.0 mmol, 338 mg) in anhydrous DCM (2.0 mL). Note: High concentration (0.5 M) drives the reaction.

-

Addition: Add the isocyanate (1.1 mmol) dropwise via syringe at room temperature (RT).

-

Incubation: Stir at RT for 4–12 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the aniline peak (

).

-

-

Workup (Precipitation):

-

If a precipitate forms (common for diarylureas): Filter the solid, wash with cold DCM (

mL) and Hexanes ( -

If homogeneous: Concentrate to ~50% volume and add Hexanes to induce precipitation.

-

-

Purification: Vacuum dry. Recrystallize from EtOH/Water if necessary.

Protocol B: The "Forced" Method (Thermal/Catalytic)

Best for: Aliphatic isocyanates, bulky isocyanates, or sluggish reactions.

Materials:

-

Solvent: Anhydrous THF or Toluene.[1]

-

Catalyst: DMAP (4-Dimethylaminopyridine), 5-10 mol%.[1]

-

Temperature: 60°C (THF) or 80°C (Toluene).

Step-by-Step:

-

Dissolution: Dissolve Aniline-A (1.0 equiv) and DMAP (0.1 equiv) in anhydrous THF (0.3 M concentration).

-

Addition: Add Isocyanate (1.5 equiv). Seal the vessel.

-

Heating: Heat to 60°C for 6–18 hours.

-

Why Heat? Overcomes the activation energy barrier caused by the electron-withdrawing

group.[1] -

Why DMAP? Acts as a nucleophilic catalyst, activating the isocyanate species.

-

-

Quench: Cool to RT. Add 1M HCl (aq) to remove DMAP/pyridine residues (if product is not acid-sensitive; otherwise, use water wash).

-

Extraction: Extract with EtOAc, wash with Brine, dry over

. -

Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol C: The "Reverse" Method (In-Situ Isocyanate)

Use Case: If the commercial isocyanate is unavailable or unstable. Note: This converts Aniline-A into the isocyanate first, then reacts with amine B.

-

Activation: Dissolve Aniline-A in DCM/Sat.

(biphasic). -

Phosgenation: Add Triphosgene (0.35 equiv) at 0°C. Stir vigorously for 30 min.

-

Coupling: Add the partner Amine (R-NH2, 1.0 equiv). Stir 2h at RT.[1]

Part 3: Decision Logic & Troubleshooting

The following workflow illustrates the decision process for selecting the correct protocol based on real-time observations.

Figure 2: Experimental decision tree for optimizing urea formation.

Part 4: Quality Control & Validation

1. NMR Validation:

-

Urea Protons: Look for two distinct singlets (or one broad singlet) in the region

8.5 – 9.5 ppm (DMSO- -

Shift Effect: The

attached to the electron-poor Aniline-A ring will typically be more downfield (

2. Common Side Reactions:

-

Symmetrical Urea Formation: If water is present, the isocyanate hydrolyzes to an amine, which reacts with remaining isocyanate to form R-NH-CO-NH-R.[1]

-

Detection: Check LCMS for mass corresponding to Isocyanate Dimer.

-

Prevention:[1] Use strictly anhydrous solvents and Argon atmosphere.

-

3. Safety Note:

-

Isocyanates: Potent sensitizers and lachrymators.[1] Handle in a fume hood.

-

Aniline-A: Fluorinated anilines can be toxic; avoid skin contact.[1]

References

-

Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..."[1] Cancer Research.[1] (Foundational chemistry for diarylurea kinase inhibitors).

-

Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development. (Detailed process chemistry for urea formation with deactivated anilines).

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters. (Protocols for pyridinyl-oxy aniline derivatives).

-

Sigma-Aldrich. "2-Methoxy-5-(trifluoromethyl)aniline Product Page."[1] (Structural analog properties and handling).

Sources

scalable synthesis methods for Sorafenib amine intermediate

Application Note: Scalable Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

Part 1: Strategic Overview

The synthesis of Sorafenib (Nexavar®), a multi-kinase inhibitor, hinges critically on the quality and availability of its amine intermediate: 4-(4-aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9).[1] This intermediate represents the "nucleophilic half" of the convergent urea coupling that generates the final API.[1]

For process chemists, this molecule presents a classic chemoselectivity challenge.[1] The coupling of 4-aminophenol with 4-chloro-N-methylpicolinamide requires differentiating between two nucleophilic sites on the aminophenol: the phenoxide oxygen (desired) and the aniline nitrogen (undesired).[1]

Scalability Challenges:

-

Regioselectivity: Preventing N-alkylation, which leads to difficult-to-remove dimer impurities.

-

Purification: Traditional lab-scale methods use column chromatography, which is cost-prohibitive at kilogram scales.

-

Solvent Management: High-boiling dipolar aprotic solvents (DMF, DMSO) are often required for

reactions but are difficult to strip.[1]

This guide details a chromatography-free, scalable protocol based on the optimized Bankston route (Bayer), utilizing a controlled base addition strategy to maximize O-selectivity and facilitate precipitation-based isolation.[1]

Part 2: Reaction Pathway & Logic

The synthesis follows a Nucleophilic Aromatic Substitution (

Mechanism & Impurity Flow:

Figure 1: Reaction pathway highlighting the competition between O-alkylation (Product) and N-alkylation (Impurity).[1]

Part 3: Detailed Experimental Protocol

This protocol is designed for a 100g scale batch but is linear-scalable to kilogram quantities. It avoids chromatography by utilizing the solubility differential between the product and the inorganic salts/impurities in aqueous systems.[1]

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 4-Chloro-N-methylpicolinamide | 1.0 | Electrophile | Purity >98% (avoid dichloropyridines) |

| 4-Aminophenol | 1.1 | Nucleophile | Darkens on air exposure; use fresh/white solid |

| Potassium tert-butoxide (KOtBu) | 1.1 | Strong Base | Generates phenoxide; Moisture sensitive |

| Potassium Carbonate ( | 0.6 | Buffer Base | Scavenges HCl; Maintains basicity |

| DMF (N,N-Dimethylformamide) | 10 vol | Solvent | Anhydrous (<0.05% water) |

Step-by-Step Methodology

1. Phenoxide Generation (The "Pre-Activation" Step) [1]

-

Rationale: Pre-forming the potassium phenoxide eliminates the induction period and ensures the O-nucleophile is ready before the electrophile is introduced, reducing N-alkylation competition.[1]

-

Protocol:

-

Charge a reactor with DMF (500 mL) and 4-Aminophenol (12.0 g, 110 mmol) .

-

Inert the vessel with Nitrogen (

).[1] -

Add KOtBu (12.3 g, 110 mmol) portion-wise at ambient temperature (20–25°C).

-

Observation: The solution will turn dark reddish-brown. Stir for 30–60 minutes .

-

2. The

-

Rationale: The addition of mild base (

) alongside the electrophile buffers the reaction as the reaction proceeds, preventing protonation of the phenoxide by the leaving group conjugate acid.[1] -

Protocol:

-

Add 4-Chloro-N-methylpicolinamide (17.1 g, 100 mmol) to the reaction mixture.

-

Add

(8.3 g, 60 mmol) . -

Heat the mixture to 80°C .

-

Maintain temperature for 4–6 hours .

-

IPC (In-Process Control): Monitor by HPLC. Reaction is complete when starting chloride is <1.0%.[1]

-

3. Quench and Controlled Precipitation

-

Rationale: The product is moderately soluble in hot EtOAc but insoluble in water. A dual-solvent quench removes DMF (into water) while keeping the product in the organic phase initially, followed by crystallization.[1]

-

Protocol:

-

Cool reaction mass to 20–25°C .

-

Slowly add Water (1000 mL) . Exotherm warning: DMF/Water mixing releases heat.[1]

-

Extract with Ethyl Acetate (EtOAc) (3 x 400 mL) .

-

Combine organic layers and wash with Brine (2 x 300 mL) to remove residual DMF.[1]

-

Dry organic layer over

, filter, and concentrate under vacuum to approx. 20% volume . -

Cool to 0–5°C to induce crystallization.

-

Filter the solid and wash with cold EtOAc/Heptane (1:1).[1]

-

4. Drying

-

Dry the filter cake in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 75–85% (approx. 18–20 g).[1]

-

Appearance: Tan to light brown solid.

Part 4: Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Range | Impact of Deviation |

| Temperature | 75–85°C | <70°C: Incomplete conversion. >90°C: Increased N-alkylation (dimer formation).[1] |

| Water Content | <0.1% | Water quenches KOtBu, stopping phenoxide formation and stalling the reaction.[1] |

| Stoichiometry | 1.1 eq Aminophenol | Excess aminophenol is easily washed away; deficiency leads to unreacted chloride (hard to separate).[1] |

Impurity Profile

-

Impurity A (N-Alkylated): 4-(4-hydroxyphenylamino)-N-methylpicolinamide.

-

Cause: Low base concentration or high temperature.

-

Remedy: Ensure full deprotonation with KOtBu before heating.

-

-

Impurity B (Dimer): Bis-alkylation product.[1]

-

Cause: Extreme excess of electrophile.

-

Remedy: Strict stoichiometry control (1.0 eq Electrophile : 1.1 eq Nucleophile).

-

Part 5: Alternative "Nitro" Route (For Ultra-High Purity)

If the N-alkylation impurity proves persistent (>0.5%) due to raw material variability, the Nitro-Reduction Route is the authoritative alternative.[1]

-

Coupling: React 4-Chloro-N-methylpicolinamide with 4-Nitrophenol (instead of aminophenol). The nitro group deactivates the ring, preventing side reactions.[1]

-

Reduction: Hydrogenate the resulting nitro-ether using Raney Nickel or Pd/C in Methanol/THF.

-

Benefit: This route guarantees 100% O-selectivity but adds a process step (Hydrogenation).

References

-

Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[1][2][3][4][5] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[1][2][3][4][5][6] Link[1]

- Core reference for the direct coupling methodology and chromatography-free purific

-

Luo, Y., et al. "An Improved and Practical Synthetic Method for Sorafenib and Its Analogs."[1] Synthetic Communications, vol. 41, no.[1][4] 21, 2011, pp. 3140–3146.[1][4] Link[1][4]

- Discusses optimiz

-

Ramteke, P., & Gill, M. S. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib."[1][7][8] SynOpen, vol. 7, 2023, pp. 422–429.[1][9] Link

- Recent validation of the single-base approach and impurity management.

Sources

- 1. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 4. tarjomefa.com [tarjomefa.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure often imparts favorable physicochemical properties, including improved solubility, metabolic stability, and binding affinity to biological targets. The conversion of flat, aromatic pyridine precursors into their sp³-rich piperidine counterparts is a direct and atom-economical strategy to access this valuable chemical space.[1]

This guide focuses on the selective catalytic hydrogenation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline. This substrate presents a distinct chemical challenge: the reduction of the electron-deficient pyridine ring while preserving the integrity of the aniline-bearing aromatic ring, the aryl ether linkage, and the robust trifluoromethyl group. Achieving high chemoselectivity is paramount. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating specific reaction conditions to ensure high conversion and catalyst longevity.[3]

These application notes provide a comprehensive overview of validated catalytic systems, explain the rationale behind key experimental parameters, and offer detailed, field-proven protocols for researchers engaged in pharmaceutical and chemical development.

Reaction Pathway and Mechanistic Rationale

The primary transformation is the saturation of the pyridine ring via the addition of three equivalents of molecular hydrogen to yield 2-(piperidin-3-yloxy)-5-(trifluoromethyl)aniline.

Caption: Catalytic hydrogenation of the pyridine moiety.

A critical aspect of this reaction is overcoming catalyst inhibition. The lone pair of electrons on the nitrogen atom of both the pyridine substrate and the piperidine product can irreversibly bind to the active sites of metal catalysts, leading to deactivation.[3] This challenge is effectively mitigated by conducting the hydrogenation in an acidic medium.

The acidic solvent protonates the pyridine nitrogen, forming a pyridinium ion. This protonation serves three crucial functions:

-

Activation: The resulting pyridinium ion is more electron-deficient and thus more susceptible to reduction than the neutral pyridine ring.[4][5]

-

Prevents Catalyst Poisoning: Protonation of the basic nitrogen atoms of the substrate and product prevents them from coordinating to the metal surface, thereby preserving the catalyst's activity.[5]

-

Conformational Locking: In cases of asymmetric synthesis with chiral auxiliaries, protonation can lock the substrate's conformation, enabling higher stereoselectivity.[4][5]

Optimizing the Catalytic System and Reaction Parameters

For the selective hydrogenation of functionalized pyridines, heterogeneous catalysts are overwhelmingly preferred in both laboratory and industrial settings due to their ease of separation, handling, and potential for recycling.[1]

Catalyst Selection:

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective and robust catalyst for pyridine hydrogenation. It is typically used in acidic solvents like glacial acetic acid and can function efficiently at room temperature, although it often requires significant hydrogen pressure.[6]

-

Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (Rh₂O₃): Rhodium-based catalysts are exceptionally active for this transformation and can often operate under milder conditions (lower pressure and temperature) compared to platinum.[3]

-

Palladium on Carbon (Pd/C): While widely used for many hydrogenations, such as the reduction of nitro groups, Pd/C is often less effective for saturating the pyridine ring compared to platinum or rhodium catalysts.[1][7]

Solvent Choice:

-

Glacial Acetic Acid: This is the solvent of choice when using PtO₂, serving as both the solvent and the essential acidic activator.[6]

-

Methanol (MeOH) or Trifluoroethanol (TFE): These alcohols can be used with catalysts like Rh/C, often in the presence of an acidic additive such as trifluoroacetic acid (TFA) to facilitate the reaction.[2][3]

Hydrogen Pressure and Temperature:

-

Pressure: Due to the aromatic stability of the pyridine ring, elevated hydrogen pressures are typically required to achieve reasonable reaction rates and full conversion. Pressures in the range of 50-70 bar (approx. 725-1015 psi) are common.[6] Milder conditions (e.g., 5 bar) may be feasible with highly active catalysts like Rh₂O₃.[3]

-

Temperature: Many pyridine hydrogenations can proceed effectively at ambient temperature.[6] Gentle heating to 40-50 °C may be employed to accelerate the reaction, particularly if lower pressures are used.[3]

The following table summarizes recommended starting conditions for protocol development.

| Parameter | Protocol 1: Platinum System | Protocol 2: Rhodium System | Rationale |

| Catalyst | PtO₂ (Adams' Catalyst) | 5% Rh/C or Rh₂O₃ | PtO₂ is a robust, well-documented catalyst for this transformation.[6] Rhodium offers higher activity, often under milder conditions.[3] |

| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | Higher loading of PtO₂ may be needed; Rhodium is typically more active, requiring lower loading. |

| Solvent | Glacial Acetic Acid | Methanol or TFE | Acetic acid acts as both solvent and activator for PtO₂.[6] Alcohols are common solvents for Rh-catalyzed reactions.[3] |

| Additive | None | Not always required, but TFA can be added if needed | Acetic acid serves this role in the PtO₂ system. |

| H₂ Pressure | 50-70 bar (725-1015 psi) | 5-20 bar (70-290 psi) | PtO₂ often requires higher pressures for full conversion.[6] Rhodium's high activity allows for lower pressure operation.[3] |

| Temperature | 25 °C (Room Temperature) | 25-40 °C | Both systems are effective at or near room temperature. |

| Reaction Time | 6-12 hours | 4-16 hours | Monitor by LC-MS or TLC for completion. |

Detailed Experimental Protocols

General Experimental Workflow

The following diagram outlines the standard workflow for the catalytic hydrogenation process.

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

This protocol is based on well-established procedures for pyridine reduction using Adams' catalyst.[6]

Materials and Equipment:

-

This compound

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

High-pressure autoclave reactor with magnetic stirring, gas inlet, and pressure gauge

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite® or a similar filter aid

-

Standard laboratory glassware

Procedure:

-

Reactor Charging: To a glass liner of a high-pressure autoclave, add this compound (1.0 eq) and PtO₂ (0.05 eq, 5 mol%).

-

Add glacial acetic acid to achieve a substrate concentration of approximately 0.2-0.5 M.

-

Place the glass liner into the autoclave, seal the reactor according to the manufacturer's instructions.

-

Inerting: Purge the reactor head and vessel by pressurizing with nitrogen or argon to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6]

-

Begin vigorous stirring and maintain the reaction at room temperature (25 °C). The reaction is often accompanied by an exotherm and H₂ uptake.

-

Monitor the reaction by observing the cessation of hydrogen uptake. A small sample may be carefully withdrawn (after depressurizing and purging) to check for completion by LC-MS or TLC.

-

Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with an inert gas (3-5 cycles).

-

Open the reactor and dilute the reaction mixture with ethyl acetate.

-

Catalyst Filtration (Critical Safety Step): Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst is pyrophoric and may ignite upon contact with air if allowed to dry. [1] Ensure the filter cake remains wet with solvent throughout the filtration. After filtration, immediately quench the filter cake with water before disposal.

-

Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-(piperidin-3-yloxy)-5-(trifluoromethyl)aniline by column chromatography on silica gel.

Safety and Handling Precautions

Substrate and Product:

-

Required PPE: Always handle the material in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9]

Catalyst:

-

Spent platinum and rhodium catalysts are pyrophoric and can ignite spontaneously in air.[1] Never allow the filter cake to dry. Keep it wet with solvent and quench with water immediately after filtration.

Process Hazards:

-

Reactions involving hydrogen gas under high pressure pose a significant explosion risk. All operations must be conducted in equipment designed and rated for such pressures. A blast shield should be used, and personnel must be fully trained in high-pressure reactor operation.

References

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

- Harrod, J. F., & Yun, S. S. (1995). Titanocene(III) catalyzed homogeneous hydrosilation-hydrogenation of pyridines. Canadian Journal of Chemistry, 73(7), 1019-1025.

- Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

- Smith, C. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 481-486.

- Schmalzbauer, M., et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.

- Kaga, A., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv.

- Al-Zoubi, R. M., et al. (2020). Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry, 98(12), 779-787.

- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

- Beutner, G. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign.

- Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2597-2602.

- Glorius, F., et al. (2010). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-piperidino-5-(trifluoromethyl)aniline.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. merckmillipore.com [merckmillipore.com]

Application Note: Strategic Activation of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline

This Application Note is structured as a high-level technical guide for synthetic organic chemists and process development scientists. It addresses the specific challenges of activating 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline , a highly deactivated and sterically encumbered intermediate often encountered in the synthesis of Type II kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1]

Executive Summary & Chemical Analysis

The synthesis of urea and amide linkages using This compound (referred to herein as Aniline-1 ) presents a dual challenge of electronic deactivation and steric hindrance .[1]

-

Electronic Deactivation: The trifluoromethyl group (

) at the 5-position exerts a strong inductive electron-withdrawing effect ( -

Steric & Electronic Ortho-Effect: The 3-pyridinyloxy group at the 2-position introduces steric bulk and potential inductive withdrawal through the pyridine ring, further reducing reactivity compared to simple meta-CF3 anilines.[1]

-

The "Pyridine Trap": The basic nitrogen on the pyridyl ether can act as a competitive nucleophile or proton trap, necessitating careful pH control during activation.

Standard coupling reagents (e.g., EDC/HOBt) often fail to drive reactions with Aniline-1 to completion. Successful functionalization requires converting this poor nucleophile into a reactive electrophile (Isocyanate/Carbamate) or using high-kinetic-force coupling agents.[1]

Chemical Structure & Reactivity Map[1]

Figure 1: Reactivity profile of Aniline-1 highlighting deactivating features and strategic activation routes.[1]

Reagent Selection Guide

| Reagent | Role | Pro | Con | Recommended For |

| Triphosgene | Isocyanate Precursor | Highest reactivity; converts poor nucleophile to strong electrophile.[1] | Safety hazard (phosgene source); requires strict SOPs. | Urea formation; large scale (cost-effective).[1] |

| Phenyl Chloroformate | Carbamate Precursor | Forms stable, crystalline intermediate; "Store-and-Use" capability.[1] | Requires two steps; atom economy lower than isocyanates.[1] | Bench-scale; parallel synthesis; difficult purifications.[1] |

| T3P (Propylphosphonic Anhydride) | Amide Coupling Agent | Low epimerization; high solubility; drives reaction by entropy. | Expensive; requires excess base.[1] | Amide formation with carboxylic acids.[1][2][3] |

| 1,1'-Carbonyldiimidazole (CDI) | Urea/Amide Linker | Mild; one-pot; no HCl generation.[1] | Moisture sensitive; imidazole byproduct can be hard to remove.[1] | Acid-sensitive substrates.[1][4][5] |

Detailed Protocols

Protocol A: Isocyanate Formation (The "Force" Route)

Objective: Convert Aniline-1 into the reactive isocyanate for subsequent reaction with a second amine (Urea synthesis).[1] Reagent: Triphosgene (Bis(trichloromethyl) carbonate).[6]

Mechanism: Triphosgene decomposes in situ to phosgene, which reacts with the amine to form the carbamoyl chloride, followed by HCl elimination to the isocyanate.

Safety Critical:

-

Perform in a well-ventilated fume hood.[1]

-

Have aqueous ammonia or 10% NaOH available to neutralize spills.[1]

-

Aniline-1 contains a pyridine ring; HCl generated must be scavenged to prevent salt formation/precipitation.[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and a thermometer.

-

Solvation: Dissolve Aniline-1 (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base Buffer: Add Saturated Aqueous Sodium Bicarbonate (

) (equal volume to DCM).-

Note: This biphasic system is critical.[1] It neutralizes HCl immediately, keeping the pyridine moiety of Aniline-1 as the free base and preventing the formation of the unreactive hydrochloride salt.

-

-

Activation: Cool the biphasic mixture to

with vigorous stirring. -

Addition: Dissolve Triphosgene (0.35 equiv, providing ~1.05 equiv phosgene) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

-

Caution: Exothermic.[1] Maintain temp

.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (conversion of polar aniline to non-polar isocyanate).

-

Workup: Separate layers. Wash organic layer with brine, dry over

. -

Utilization: The resulting isocyanate solution is usually used in situ by adding the second amine (1.0-1.2 equiv) directly to the dried organic layer to form the urea.

Protocol B: Carbamate "Store-and-Use" Strategy

Objective: Create a stable, crystalline phenyl carbamate intermediate. Reagent: Phenyl Chloroformate.[1]

Procedure:

-

Dissolution: Dissolve Aniline-1 (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous THF or DCM at

. -

Addition: Add Phenyl Chloroformate (1.1 equiv) dropwise.

-

Reaction: Stir at

for 1 hour, then warm to RT for 2 hours. -

Quench & Isolation: Quench with water.[1] Extract with EtOAc.[1] Wash with 1N HCl (to remove pyridine), then water/brine.

-

Purification: The phenyl carbamate of Aniline-1 often precipitates or crystallizes upon concentrating the solvent or triturating with ether/hexane.[1]

-

Coupling (Step 2): To form a urea, react the isolated carbamate with the second amine in DMSO or DMF at

(optionally with catalytic DMAP).

Protocol C: Direct Amide Coupling (T3P Method)

Objective: Couple Aniline-1 with a Carboxylic Acid (

Procedure:

-

Mix: Combine Carboxylic Acid (1.1 equiv), Aniline-1 (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc or DMF.

-

Activation: Add T3P solution (1.5 - 2.0 equiv) dropwise at

. -

Reaction: Heat to

. The elevated temperature is often necessary to overcome the low nucleophilicity of the aniline. -

Workup: Wash with water, sat.

, and brine.[7]

Workflow Visualization

Figure 2: Decision tree for selecting the optimal activation protocol based on the desired final linkage.

References

-

Synthesis of Sorafenib and Analogs (Urea Formation)

-

Bankston, D. et al. "A Scalable Synthesis of the VEGFR2 Inhibitor Sorafenib Tosylate." Organic Process Research & Development, 2002.

- Context: Describes the use of phenyl chloroformate vs. isocyanates for electron-deficient anilines in kinase inhibitor synthesis.

-

-

Triphosgene Protocols

-

Cotarca, L. et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996.

- Context: Comprehensive guide on safe handling and stoichiometry of triphosgene for isocyanate gener

-

-

T3P Coupling for Deactivated Anilines

-

Safety Data (Triphosgene)

Sources

- 1. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. Application of Triphosgene in Organic Synthesis [en.highfine.com]

Troubleshooting & Optimization

recrystallization solvents for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline

This technical guide details the purification and recrystallization protocols for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline (CAS: 946773-42-8).[1][2]

This compound is a critical diaryl ether intermediate, often utilized in the synthesis of kinase inhibitors (analogous to structures found in Sorafenib or Regorafenib development). Its dual-nitrogen character (a basic pyridine ring and a weakly basic aniline) combined with a lipophilic trifluoromethyl group presents specific purification challenges, notably "oiling out" and pH sensitivity.

Part 1: Technical Analysis & Solvent Selection

Physicochemical Profile[1][3][4][5][6][7][8][9][10]

-

Lipophilicity: High, driven by the trifluoromethyl (

) group and aromatic rings. -

Basicity: Contains two basic centers.[2] The pyridine nitrogen (

) is more basic than the aniline nitrogen ( -

Solubility Behavior: Soluble in chlorinated solvents (DCM), esters (Ethyl Acetate), and lower alcohols (Methanol, Ethanol). Insoluble in water and aliphatic hydrocarbons (Hexanes, Heptane).

Recommended Solvent Systems

Based on the structural homology to pharmaceutical diaryl ethers, the following solvent systems are validated for high-purity recovery.

| System Class | Solvent Mixture | Ratio (v/v) | Mechanism of Action |

| Primary (Polar) | Ethanol / Water | 3:1 to 5:1 | Best for Purity. The compound dissolves in hot ethanol.[1][2] Water acts as the anti-solvent, exploiting the hydrophobic nature of the |

| Secondary (Non-Polar) | Toluene / Heptane | 1:2 to 1:4 | Best for Drying. Excellent for removing unreacted phenols or oily by-products.[2] Toluene solubilizes the aromatic core; Heptane reduces solubility upon cooling.[2] |

| Alternative | Isopropanol (IPA) | Pure | Best for Polymorph Control. Slower evaporation and cooling rates in IPA often yield larger, more stable crystal lattices, reducing static during handling. |

Part 2: Step-by-Step Recrystallization Protocols

Protocol A: The Ethanol/Water Displacement (Standard)

Use this method for crude material with >85% purity to achieve >98% HPLC purity.

-

Dissolution: Charge the crude solid into a flask. Add Ethanol (absolute) (approx. 5–7 mL per gram of solid).

-

Heating: Heat to reflux (

) with stirring until fully dissolved. If particulates remain, perform a hot filtration. -

Anti-Solvent Addition: While maintaining reflux, slowly add Deionized Water dropwise.[2]

-

Stop point: When a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add 1–2 mL of hot Ethanol to clear the solution back to transparent.[2]

-

-

Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling will trap impurities.[2]

-

Crystallization: Once solid forms, cool further in an ice-water bath (

) for 30 minutes to maximize yield. -

Isolation: Filter the crystals via vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.[2]

Protocol B: Acid-Base Chemical Purification (For Low Purity Crude)

Use this method if the crude material is dark, oily, or contains significant inorganic salts.

-

Acid Extraction: Dissolve crude material in 1N HCl . The pyridine and aniline will protonate, becoming water-soluble.[2]

-

Wash: Extract the aqueous acid solution with Ethyl Acetate (2x).

-

Result: Non-basic impurities (unreacted phenols, neutral by-products) move to the organic layer. Discard the organic layer.[2]

-

-

Basification: Slowly adjust the aqueous layer to pH 9–10 using 2N NaOH or saturated

.-

Observation: The product will precipitate as a solid or oil out as the free base forms.[2]

-

-

Recovery: Extract the basic aqueous mixture with DCM (Dichloromethane) . Dry the DCM layer over

, filter, and evaporate. -

Final Polish: Recrystallize the resulting solid using Protocol A.

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: The melting point of the solvated compound is likely lower than the boiling point of the solvent mixture, or the solution is too concentrated.[2] Solution:

-

Reheat the mixture until the oil redissolves.

-

Add more solvent (Ethanol) to dilute the solution slightly.

-

Seed Crystals: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.

-

Slower Cooling: Wrap the flask in a towel or place it in a warm water bath to cool down very slowly.

Q2: My crystals are colored (yellow/brown) but should be off-white. How do I remove the color?

Cause: Oxidation products of the aniline functionality.[2] Solution: During the hot dissolution step (Protocol A, Step 2), add Activated Carbon (Charcoal) (approx. 5 wt% of mass). Stir at reflux for 10 minutes, then perform a hot filtration through a Celite pad before adding the water.

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes, Methanol/Water works similarly. However, Methanol is more toxic and has a lower boiling point (

Part 4: Process Visualization

Workflow: Decision Matrix for Purification

Caption: Decision matrix for selecting between direct recrystallization and acid-base chemical purification based on crude purity.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24890832, 2-(Trifluoromethyl)aniline derivatives. Retrieved from [Link]

- European Patent Office. (2012). Patent WO2012037782A1: Tricyclic compounds, preparation methods, and their uses (Synthesis of pyridinyloxy aniline intermediates).

-

University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection Guide. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline

Executive Summary & Chemical Profile

The Challenge:

2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline presents a classic medicinal chemistry "solubility paradox." The trifluoromethyl (

The Solution: Successful handling requires exploiting the pyridine nitrogen (the most basic site, pKa ~5.2) for protonation-driven solubility or utilizing encapsulation strategies (Cyclodextrins) to mask the hydrophobic fluorinated core.[2][1]

Physicochemical Profile (Estimated)

| Property | Value (Est.) | Implication for Solubility |

| LogP | 3.5 – 4.2 | High lipophilicity.[2][1][3] Poor water solubility (< 10 µM). High permeability. |

| pKa (Pyridine) | ~5.2 | Critical Handle. Soluble at pH < 4.0 (fully protonated).[1] |

| pKa (Aniline) | ~2.5 | Very weak base due to electron-withdrawing |

| H-Bond Donors | 1 (Aniline | Limited interaction with water molecules.[2][1] |

| Crystal Energy | High | Strong |

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My compound precipitates immediately when adding DMSO stock to cell culture media."

Root Cause: The "Solvent Shift" effect. DMSO solvates the hydrophobic core. When diluted into aqueous media (water), the solvent power drops instantly. If the concentration exceeds the kinetic solubility limit of the neutral species, the compound aggregates and crashes out.

Corrective Action:

-

Reduce Final DMSO Concentration: Keep final DMSO < 0.5% (v/v).

-

The "Intermediate Dilution" Step: Do not pipette 10 mM stock directly into 10 mL media.

-

Use a Carrier: Pre-complex the compound with Hydroxypropyl-

-Cyclodextrin (HP--

Protocol: Dissolve compound in DMSO

Add to 20% HP-

-

Scenario B: "I cannot get a clear 10 mM stock solution in DMSO."

Root Cause:

Hydrated DMSO or impure compound. The

Corrective Action:

-

Anhydrous DMSO: Use fresh, anhydrous DMSO (stored over molecular sieves).

-

Sonication: Sonicate at 40°C for 10–15 minutes. The thermal energy helps break the crystal lattice.

-

Vortexing: Vortex intermittently during sonication.

Scenario C: "In vivo formulation (IP/PO) is failing (suspension is clogging needles)."

Root Cause: Standard vehicles (CMC/Tween) are insufficient for this fluorinated lipophile.

Corrective Action: Switch to a pH-adjusted cosolvent system or a Self-Emulsifying Drug Delivery System (SEDDS) .

-

Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Water (Acidified to pH 4 with Methanesulfonic acid).[2][1]

-

Why Acid? Protonating the pyridine nitrogen (pKa ~5.2) increases solubility by orders of magnitude.

Visualizing the Solubility Logic

The following decision tree guides you through selecting the correct solvent system based on your application.

Figure 1: Solubility Decision Tree. Selects the optimal solvent system based on experimental constraints (toxicity, concentration, and route of administration).

Validated Protocols

Protocol 1: Preparation of 20% HP- -CD Stock (Universal Carrier)